
3-fluoroazetidine Hydrochloride
Description
Properties
IUPAC Name |
3-fluoroazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUWRWCKSLCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435852 | |
Record name | 3-fluoroazetidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617718-46-4 | |
Record name | 3-fluoroazetidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoroazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Key Steps
The synthesis begins with 3-methyl-3-buten-1-ol (Compound 1), which undergoes tosylation to form the corresponding tosylate. Subsequent substitution with sodium azide yields 4-azido-2-methyl-1-butene (Compound 3). Bromofluorination of the alkene moiety using N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et<sub>3</sub>N·3HF) introduces bromine and fluorine atoms regioselectively, producing 4-azido-1-bromo-2-fluoro-2-methylbutane (Compound 7). Catalytic hydrogenation over Pd/C in the presence of tert-butoxycarbonyl (Boc) anhydride traps the resulting amine as tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate* (Compound 8). Finally, cyclization via deprotonation with sodium hydride in DMF affords 1-Boc-3-fluoro-3-methylazetidine (Compound 14), which is deprotected to yield 3-fluoroazetidine hydrochloride.
Critical Reaction Conditions
-
Bromofluorination : Conducted at 0°C in dichloromethane to minimize side reactions.
-
Hydrogenation : Performed under 5 bar H<sub>2</sub> pressure with Boc<sub>2</sub>O to prevent over-reduction.
-
Cyclization : Sodium hydride in DMF at room temperature for 23 hours, reflecting the higher ring strain of azetidines compared to pyrrolidines.
Yield and Purity
-
Overall yield : 29% for this compound.
-
Purity : >95% by GC-MS, with no chromatographic purification required for intermediates.
Direct Fluorination Using DFMBA
Synthetic Pathway
This method starts with N-benzhydryl azetidine-3-ol (Compound II), which undergoes fluorination with DFMBA in toluene at 80°C for 3 hours. The reaction is quenched with saturated sodium bicarbonate, and the crude product is purified via column chromatography to yield 1-benzhydryl-3-fluoroazetidine (Compound III). Deprotection using 1-chloroethyl chloroformate (CECF) and methanol at 40–80°C removes the benzhydryl group, yielding this compound.
Advantages of DFMBA
Scalability and Efficiency
-
Overall yield : 95%, significantly higher than the bromofluorination route.
-
Purity : 99% by GC, suitable for industrial-scale production.
Comparative Analysis of Methods
Reaction Parameters
Mechanistic Insights
-
Bromofluorination : Proceeds via electrophilic addition of Br<sup>+</sup> and F<sup>−</sup> across the alkene, followed by intramolecular substitution.
-
DFMBA-Mediated Fluorination : Involves nucleophilic displacement of the hydroxyl group by fluoride, facilitated by the leaving group ability of the benzhydryl moiety.
Industrial Applicability and Challenges
Bromofluorination Route
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The azetidine ring undergoes regioselective ring-opening under acidic or nucleophilic conditions:
Key Observations :
-
Acid Sensitivity : Reacts with HCl to form amides (e.g., 2-benzylamino-3-fluoropropyl derivatives) via aziridinium intermediates .
-
Steric Hindrance : Bulky substituents at C3 reduce reactivity toward strong nucleophiles like LiAlH₄ .
Microwave-Assisted Coupling
3-Fluoroazetidine hydrochloride participates in SNAr reactions under microwave irradiation:
text**[Protocol](pplx://action/followup)**: 1. React with aryl halides in DMF/K₂CO₃ (120°C, 1 h). 2. Acidic work-up (1N HCl) and extraction. **[Example](pplx://action/followup)**: Synthesis of fluorinated xanthene derivatives (78% yield) [2][7].
Protection/Deprotection Strategies
Stability and Degradation
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have demonstrated that 3-fluoroazetidine derivatives exhibit significant anticancer properties. For instance, research indicates that a specific 3-fluoroazetidine diol showed substantial growth inhibition in several human cancer cell lines, outperforming traditional chemotherapeutic agents like 5-fluorouracil and gemcitabine . This positions 3-fluoroazetidine as a promising candidate for further development in cancer therapeutics.
Glycosidase Inhibition
The compound has also been identified as an effective inhibitor of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The inhibition of these enzymes can have therapeutic implications for various diseases, including diabetes and certain genetic disorders . The synthesis of 3-fluoroazetidine iminosugars has been linked to potential treatments for conditions caused by enzyme deficiencies.
Organic Synthesis
3-Fluoroazetidine hydrochloride serves as an important intermediate in organic synthesis. Its unique structural properties allow it to be utilized in the development of various chemical compounds, including:
- Peptidomimetics : The synthesis of azetidine derivatives has been explored for creating novel peptidomimetics, which can mimic the structure and function of peptides while providing enhanced stability and bioactivity .
- Synthetic Methodologies : Various synthetic methodologies involving 3-fluoroazetidine have been developed, showcasing its versatility as a building block in organic chemistry. For example, methods utilizing nucleophilic substitution reactions have been documented to yield high purity and yield .
Agrochemical Applications
The compound is also recognized for its applications in agrochemicals, where it can act as a precursor for developing herbicides and pesticides. Its role as an intermediate allows for the modification of existing agrochemical frameworks to enhance efficacy and reduce environmental impact .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Properties
A study conducted on the effects of 3-fluoroazetidine diols revealed that these compounds inhibited the proliferation of various human cancer cell lines more effectively than established chemotherapeutics. This suggests a potential pathway for developing new cancer therapies based on this compound's structure.
Case Study 2: Glycosidase Inhibition
Research into the inhibitory effects of azetidine iminosugars on glycosidases highlighted their potential utility in treating metabolic disorders. The findings indicate that modifying the azetidine structure can enhance inhibitory activity against specific glycosidases, paving the way for novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Fluoroazetidine Hydrochloride involves its interaction with specific molecular targets. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 617718-46-4
- Molecular Formula : C₃H₇ClFN
- Molecular Weight : 111.55 g/mol
- Synonyms: 3-Fluoroazetidine HCl, Azetidine-3-fluoride hydrochloride .
Physicochemical Properties :
- Boiling Point : 59.3°C at 760 mmHg
- Melting Point : 128–132°C
- Log S (Solubility) : 0.74 (moderately soluble in polar solvents)
- Hydrogen Bond Acceptors/Donors: 2/1
- TPSA (Topological Polar Surface Area) : 12.47 Ų .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key properties of 3-fluoroazetidine hydrochloride and related azetidine/amine derivatives:
Compound | CAS No. | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Log S | Hydrogen Bond Acceptors/Donors | TPSA (Ų) |
---|---|---|---|---|---|---|---|
3-Fluoroazetidine HCl | 617718-46-4 | C₃H₇ClFN | 111.55 | 59.3 | 0.74 | 2/1 | 12.47 |
3,3-Difluoroazetidine HCl | 288315-03-7 | C₃H₆ClF₂N | 129.54 | N/A | 0.92 | 2/1 | 12.47 |
(S)-3-Fluoropyrrolidine HCl | N/A | C₄H₈ClFN | 129.56 | N/A | 0.58 | 2/1 | 12.47 |
Azetidine HCl | 36520-39-5 | C₃H₈ClN | 93.55 | N/A | 1.12 | 1/1 | 12.47 |
3-Hydroxyazetidine HCl | 18621-18-6 | C₃H₈ClNO | 109.55 | N/A | -0.21 | 3/2 | 32.30 |
Key Observations :
- Fluorination Impact: Fluorination at the 3-position reduces Log S compared to non-fluorinated azetidine HCl (1.12 vs. 0.74), suggesting lower aqueous solubility but improved membrane permeability .
- Ring Size and Flexibility : Pyrolidine derivatives (e.g., (S)-3-fluoropyrrolidine HCl) exhibit higher molecular weights and altered pharmacokinetics due to increased ring size .
- Hydroxy Substitution : 3-Hydroxyazetidine HCl has higher TPSA (32.30 Ų) due to the hydroxyl group, enhancing polarity but reducing BBB permeability .
BCL6 Inhibition :
- 3-Fluoroazetidine HCl is utilized in tricyclic quinolinone derivatives (e.g., compound 13) to enhance binding affinity to BCL6, achieving sub-micromolar IC₅₀ values .
- Comparison : 3,3-Difluoroazetidine HCl is less commonly used in BCL6 inhibitors, possibly due to steric hindrance from dual fluorination .
PDE5 Targeting :
- 3-Fluoroazetidine HCl serves as a precursor in PET radiotracer development for PDE5 imaging in the brain, leveraging its compact structure for blood-brain barrier penetration .
- Comparison : 4-Fluoropiperidine HCl (CAS N/A) shows similar applications but with longer synthesis routes and higher metabolic instability .
Biological Activity
3-Fluoroazetidine hydrochloride (CAS Number 617718-46-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C₃H₇ClFN
- Molecular Weight: 111.55 g/mol
- IUPAC Name: 3-fluoroazetidine; hydrochloride
- Melting Point: 130 °C
- LogP: 1.05850
The compound is characterized by a four-membered azetidine ring with a fluorine atom at the third position, which influences its biological interactions and pharmacokinetics.
This compound functions primarily as a biochemical reagent and an intermediate in organic synthesis. Its unique structure allows it to interact with various biological targets, making it a subject of study in cancer research and other therapeutic areas.
Anticancer Activity
Recent studies have highlighted the potential of 3-fluoroazetidine derivatives in oncology. For instance, compounds derived from azetidine have shown promising results in inhibiting cell growth in leukemia models:
- Case Study: A derivative of 3-fluoroazetidine demonstrated an IC₅₀ value of 2 nM against MV4;11 leukemia cells, indicating potent antiproliferative effects. This suggests that modifications to the azetidine structure can yield compounds with significant selectivity and efficacy against specific cancer cell lines .
Compound | Cell Line | IC₅₀ (nM) | Selectivity Ratio |
---|---|---|---|
3-Fluoroazetidine Derivative | MV4;11 | 2 | >700 (vs HL-60) |
Control Compound | MOLM-13 | 3 | >200 (vs HL-60) |
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in vivo, revealing moderate bioavailability and clearance rates. The compound's half-life and distribution characteristics indicate potential for therapeutic application, although further optimization is necessary to enhance its efficacy .
Safety Profile
This compound is classified with several safety warnings:
- Hazard Categories:
- Acute toxicity Category 4
- Serious eye damage/eye irritation Category 2
- Skin corrosion/irritation Category 2
Hazard Statements:
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
Research Findings and Implications
Research continues to explore the biological implications of this compound. Its role as a selective agonist for certain receptors has been documented, potentially leading to applications in targeted therapies . The specificity for PAR-1 over PAR-2 suggests that this compound could be pivotal in developing treatments for conditions influenced by these pathways.
Q & A
Q. What are the recommended safety precautions for handling 3-fluoroazetidine hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety protocols due to its irritant properties (H315: skin irritation; H302: harmful if swallowed). Essential precautions include:
Q. What are the optimal storage conditions for this compound?
- Methodological Answer : The compound is hygroscopic and thermally sensitive. For long-term stability:
Q. How is this compound typically synthesized, and what are its key intermediates?
- Methodological Answer : A common route involves nucleophilic substitution of azetidine derivatives with fluorinating agents. For example:
- React 3-chloroazetidine with KF in the presence of a phase-transfer catalyst (e.g., 18-crown-6) at 80°C for 1.5 hours, followed by HCl treatment to isolate the hydrochloride salt .
- Purification via reverse-phase chromatography (40–90% methanol/water with 0.1% formic acid) ensures high purity (>95%) .
Q. What are the primary research applications of this compound?
- Methodological Answer : It serves as a key intermediate in medicinal chemistry for:
- Synthesizing fluorinated lysine derivatives, which act as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes research .
- Developing PET radioligands targeting phosphodiesterase 5 (PDE5) in neurological studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Temperature Control : Maintain precise heating (80°C) during fluorination to minimize side reactions .
- Catalyst Selection : Use Pd(OAc)₂ and BINAP for cross-coupling reactions to enhance regioselectivity .
- Purification : Employ SCX-2 ion-exchange chromatography post-synthesis to remove residual metal catalysts .
Q. What strategies ensure stability of this compound in solution during biological assays?
- Methodological Answer :
- Prepare stock solutions in anhydrous DMSO or methanol and store in aliquots at -80°C to prevent hydrolysis .
- Avoid freeze-thaw cycles; use single-use vials to maintain integrity over 1 month .
- Monitor pH (ideally 4–6) to prevent acid-catalyzed degradation .
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, 0.03 M NaH₂PO₄ mobile phase) to confirm compound purity >95% before assays .
- Assay Standardization : Replicate conditions from Provins et al. (2006), including enzyme inhibition protocols for DPP-IV .
- Control Experiments : Compare activity against known inhibitors (e.g., sitagliptin) to validate assay sensitivity .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.